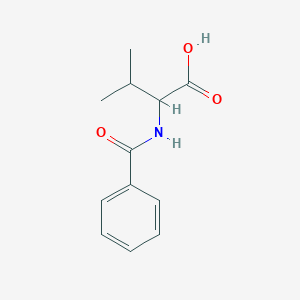
Benzoyl-dl-valine
Cat. No. B160827
Key on ui cas rn:
2901-80-6
M. Wt: 221.25 g/mol
InChI Key: MIYQNOPLWKCHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04808607
Procedure details


5.1 kg. (36.28 moles) of benzoyl chloride is added portionwise to a mixture of 3.5 kg. (29.88 moles) of DL-valine, 39.0 1. of 2N. sodium hydroxide solution (78 moles) and 7 1. of tetrahydrofuran stirred at ~10° C. at a rate such that the temperature is maintained at 10° -15° C., and the reaction mixture is warmed to ~20° C. and stirred at ~20° C. for 3 hours, the reaction mixture being stirred under nitrogen throughout. 1.4 1. of concentrated sulfuric acid is carefully added at a rate such that the temperature does not exceed 25° C., and the mixture is cooled to ~5°-10° C. and stirred at this temperature for about 30 minutes to obtain a solid. (If necessary, the mixture is seeded.) The resulting solid is collected by filtration, washed three times with 20 1. portions of hot water, washed three times with 20 1. portions of hexane and dried at 40° C. and reduced pressure for ~12 hours to obtain the product (6.4 kg.), m.p. 123°-126° C.





Name
Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:10][CH:11]([C:15]([OH:17])=[O:16])[CH:12]([CH3:14])[CH3:13].[OH-].[Na+].S(=O)(=O)(O)O>O1CCCC1>[C:1]([NH:10][CH:11]([C:15]([OH:17])=[O:16])[CH:12]([CH3:14])[CH3:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
36.28 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
29.88 mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(C(C)C)C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
78 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at ~20° C. for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is maintained at 10° -15° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is warmed to ~20° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture being stirred under nitrogen throughout
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not exceed 25° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is cooled to ~5°-10° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at this temperature for about 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
) The resulting solid is collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with 20 1
|
WASH
|
Type
|
WASH
|
|
Details
|
portions of hot water, washed three times with 20 1
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
portions of hexane and dried at 40° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reduced pressure for ~12 hours to obtain the product (6.4 kg.), m.p. 123°-126° C.
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
